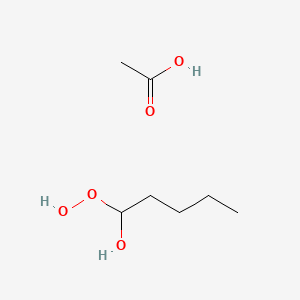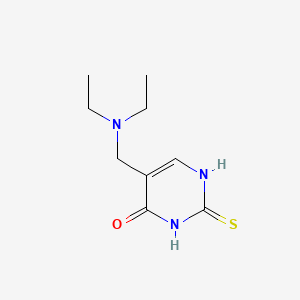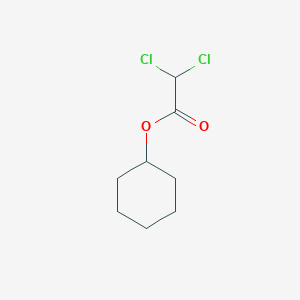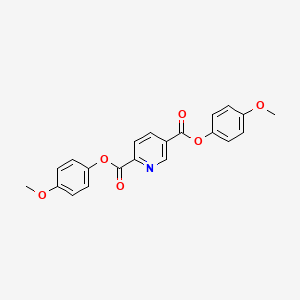![molecular formula C19H20O4S B14611961 4-Methylbenzenesulfonic acid;1-[2-(4-methylphenyl)ethynyl]cyclopropan-1-ol CAS No. 60512-41-6](/img/structure/B14611961.png)
4-Methylbenzenesulfonic acid;1-[2-(4-methylphenyl)ethynyl]cyclopropan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methylbenzenesulfonic acid;1-[2-(4-methylphenyl)ethynyl]cyclopropan-1-ol is a complex organic compound with significant applications in various fields of chemistry and industry. This compound is characterized by the presence of a sulfonic acid group attached to a methylbenzene ring and a cyclopropanol group linked to a methylphenyl ethynyl moiety. The unique structure of this compound makes it a valuable intermediate in organic synthesis and a subject of interest in scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methylbenzenesulfonic acid;1-[2-(4-methylphenyl)ethynyl]cyclopropan-1-ol typically involves multiple steps:
Formation of 4-Methylbenzenesulfonic Acid: This can be achieved by sulfonation of toluene using sulfuric acid or oleum. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the para-substituted product.
Synthesis of 1-[2-(4-Methylphenyl)ethynyl]cyclopropan-1-ol: This step involves the coupling of 4-methylphenylacetylene with cyclopropanol. The reaction is typically catalyzed by a transition metal catalyst such as palladium or copper under an inert atmosphere.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures the consistent quality of the final product.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropanol group, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can target the sulfonic acid group, converting it to a sulfonate or sulfinate.
Substitution: The aromatic ring in the compound can participate in electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like nitric acid (HNO₃) for nitration, bromine (Br₂) for bromination, and sulfuric acid (H₂SO₄) for sulfonation are commonly employed.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of sulfonates or sulfinates.
Substitution: Formation of nitro, bromo, or sulfonated derivatives.
科学的研究の応用
4-Methylbenzenesulfonic acid;1-[2-(4-methylphenyl)ethynyl]cyclopropan-1-ol has diverse applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is utilized in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism by which 4-Methylbenzenesulfonic acid;1-[2-(4-methylphenyl)ethynyl]cyclopropan-1-ol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The sulfonic acid group can form strong hydrogen bonds and ionic interactions, while the cyclopropanol and ethynyl groups can participate in hydrophobic interactions and π-π stacking. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
類似化合物との比較
Similar Compounds
4-Methylbenzenesulfonic acid: Similar in structure but lacks the cyclopropanol and ethynyl groups.
1-[2-(4-Methylphenyl)ethynyl]cyclopropan-1-ol: Similar but lacks the sulfonic acid group.
p-Toluenesulfonic acid: A simpler analog with only the sulfonic acid group attached to the methylbenzene ring.
Uniqueness
The uniqueness of 4-Methylbenzenesulfonic acid;1-[2-(4-methylphenyl)ethynyl]cyclopropan-1-ol lies in its combination of functional groups, which imparts distinct chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry.
特性
CAS番号 |
60512-41-6 |
|---|---|
分子式 |
C19H20O4S |
分子量 |
344.4 g/mol |
IUPAC名 |
4-methylbenzenesulfonic acid;1-[2-(4-methylphenyl)ethynyl]cyclopropan-1-ol |
InChI |
InChI=1S/C12H12O.C7H8O3S/c1-10-2-4-11(5-3-10)6-7-12(13)8-9-12;1-6-2-4-7(5-3-6)11(8,9)10/h2-5,13H,8-9H2,1H3;2-5H,1H3,(H,8,9,10) |
InChIキー |
FJIJKXWMUDNBKI-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)C#CC2(CC2)O.CC1=CC=C(C=C1)S(=O)(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


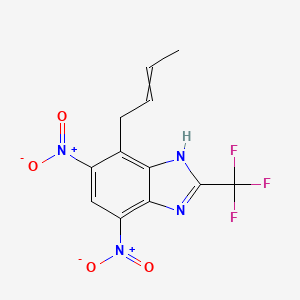
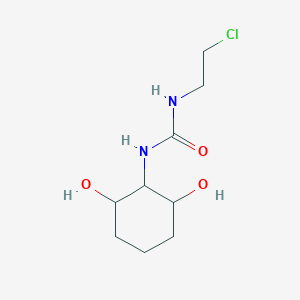

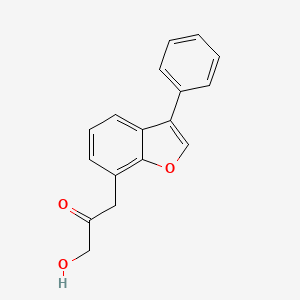
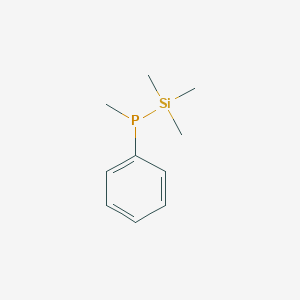
![N-[4-Chloro-6-(piperidin-1-yl)-1,3,5-triazin-2-yl]-N'-ethylthiourea](/img/structure/B14611924.png)
![4-(4-Bromobenzene-1-sulfonyl)naphtho[2,3-c]furan-1,3-dione](/img/structure/B14611930.png)


